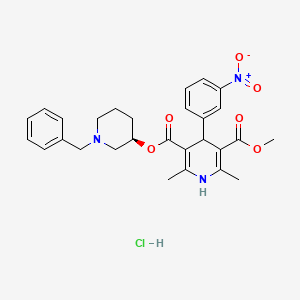

(-)-alpha-Benidipine hydrochloride

Description

Overview of Dihydropyridine (B1217469) Calcium Channel Blockers in Research

Dihydropyridine CCBs are a widely studied class of antihypertensive agents. mdpi.com Research has consistently demonstrated their efficacy in lowering blood pressure and reducing the risk of cardiovascular and cerebrovascular events. ecrjournal.com Numerous clinical trials and meta-analyses have affirmed their role as effective and safe therapeutic options. ecrjournal.com Beyond their primary function in blood pressure control, research has explored other potential applications and effects of these compounds. For instance, studies have investigated their impact on blood pressure variability, with some findings suggesting that dihydropyridine CCBs may help reduce visit-to-visit blood pressure fluctuations. nih.gov

The mechanism of action of dihydropyridine CCBs involves the inhibition of calcium ion influx into vascular smooth muscle cells. patsnap.com By blocking the L-type calcium channels, these drugs prevent the entry of calcium that is necessary for muscle contraction, leading to relaxation of the vascular smooth muscle and vasodilation. patsnap.com This vascular selectivity is a key characteristic of the dihydropyridine class, distinguishing them from non-dihydropyridine CCBs which have more pronounced effects on the heart. wikipedia.orgtaylorandfrancis.com

Distinctive Characteristics and Research Significance of (-)-alpha-Benidipine Hydrochloride

This compound, a specific enantiomer of the benidipine (B10687) compound, possesses a distinct pharmacological profile that sets it apart from many other dihydropyridine CCBs. While it acts as a potent L-type calcium channel blocker, research has revealed its ability to also inhibit T-type and N-type calcium channels. wikipedia.orgguidetopharmacology.orgdrugbank.com This triple-channel blockade is a significant area of research, as T-type and N-type calcium channels are implicated in different physiological processes compared to L-type channels.

The research significance of this compound extends to its potential reno- and cardioprotective effects. wikipedia.org Studies have indicated that benidipine can increase the activity of endothelial nitric oxide synthase (eNOS), leading to improved coronary circulation. medchemexpress.com Furthermore, research has explored its ability to inhibit cell proliferation and apoptosis, suggesting a broader range of cellular effects beyond simple vasodilation. medchemexpress.com Some studies have also pointed to its antioxidant activity. medchemexpress.com These multifaceted actions make this compound a subject of ongoing investigation for its potential therapeutic benefits.

Stereochemical Identity and Enantiomeric Specificity in Research Contexts

Benidipine possesses two chiral centers, resulting in the existence of four stereoisomers. nih.gov These are grouped into two diastereomeric pairs: α-benidipine (the RR and SS enantiomers) and β-benidipine (the RS and SR enantiomers). nih.gov The commercially available drug is often a racemic mixture of the α-enantiomers. guidetopharmacology.orgnih.gov

The specific enantiomer, (-)-alpha-Benidipine, which corresponds to the (R,R) configuration, is of particular interest in research. scbt.com The IUPAC name for this enantiomer is (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[(3R)-1-(Phenylmethyl)-3-piperidinyl] Ester. scbt.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H32ClN3O6 | scbt.com |

| Molecular Weight | 542.02 g/mol | scbt.com |

| CAS Number | 129262-07-3 | scbt.com |

| IUPAC Name | 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | nih.gov |

| Alternate Names | (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[(3R)-1-(Phenylmethyl)-3-piperidinyl] Ester Monohydrochloride; (R,R)-KW 3049 | scbt.com |

Research Findings on Benidipine's Cellular Actions

| Research Finding | Cell Type/Model | Reference |

| Inhibits proliferation of mesangial cells | Mesangial cells | medchemexpress.com |

| Promotes endothelial cell differentiation | Mouse endothelial cells | medchemexpress.com |

| Increases eNOS activity and improves coronary circulation | Hypertensive rats | medchemexpress.com |

| Exhibits anti-apoptotic effects | Rabbits | medchemexpress.com |

| Augments eNOS expression and NO production | Human umbilical vein endothelial cells | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

119065-62-2 |

|---|---|

Molecular Formula |

C28H32ClN3O6 |

Molecular Weight |

542.0 |

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26?;/m1./s1 |

InChI Key |

KILKDKRQBYMKQX-BGOLOXMSSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Other CAS No. |

119065-62-2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Alpha Benidipine Hydrochloride

Established Synthetic Pathways for the Dihydropyridine (B1217469) Core

The synthesis of the 1,4-dihydropyridine (B1200194) (DHP) nucleus is a cornerstone of benidipine's manufacturing process. The most established and versatile method for this purpose is the Hantzsch pyridine (B92270) synthesis, which can be adapted in various ways to produce the required unsymmetrically substituted dihydropyridine intermediate.

Knoevenagel Condensation and Cyclization Methodologies

The Hantzsch synthesis, in its classical form, is a one-pot multicomponent reaction. However, for the synthesis of unsymmetrical dihydropyridines like the precursor to benidipine (B10687), a two-step approach is often favored to improve yields and minimize the formation of byproducts. This modified Hantzsch synthesis typically begins with a Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. mdpi.com In the context of benidipine synthesis, this involves the reaction of 3-nitrobenzaldehyde (B41214) with a β-ketoester, such as methyl acetoacetate (B1235776), in the presence of a basic catalyst like piperidine (B6355638) or β-alanine. nih.gov This step yields a benzylidene acetoacetate intermediate.

The subsequent cyclocondensation step involves the reaction of the benzylidene acetoacetic ester with another β-dicarbonyl compound, typically an enamine like methyl 3-aminocrotonate. The enamine's nitrogen atom acts as the nitrogen source for the dihydropyridine ring. The reaction proceeds through a series of Michael additions and cyclizations, ultimately forming the 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate core structure of benidipine. organic-chemistry.orgwikipedia.org

Step 1: Knoevenagel Condensation

3-Nitrobenzaldehyde + Methyl Acetoacetate → Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate + H₂O

Step 2: Cyclocondensation

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate + Methyl 3-aminocrotonate → 3-Methyl 5-(methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate + H₂O

Mixed Anhydride (B1165640) Formation and Esterification Approaches

Once the dihydropyridine carboxylic acid precursor, specifically 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid methyl ester-3-carboxylic acid (Ben-1), is synthesized, the next crucial step is the esterification with (R)-1-benzyl-3-piperidinol. nih.govsemanticscholar.org A common and efficient method to achieve this is through the formation of a mixed anhydride.

This process involves activating the carboxylic acid group of the dihydropyridine intermediate to facilitate nucleophilic attack by the hydroxyl group of the piperidinol. A patent describes a method where the dihydropyridine carboxylic acid is treated with a chlorophosphate, such as diethyl chlorophosphate, in an organic solvent and under alkaline conditions. nih.gov This reaction forms a reactive mixed anhydride intermediate.

The subsequent addition of N-benzyl-3-hydroxypiperidine to the reaction mixture containing the mixed anhydride leads to the formation of benidipine. nih.gov The reaction is typically stirred at a controlled temperature to ensure complete conversion. This method is advantageous due to its relatively mild reaction conditions and high yield. nih.govresearchgate.net An alternative approach described in the literature involves the use of thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-benzyl-3-piperidinol. nih.govresearchgate.net

| Reactants | Reagents | Intermediate | Product | Reference |

| Dihydropyridine carboxylic acid, N-benzyl-3-hydroxypiperidine | Chlorophosphate, Base | Mixed Anhydride | Benidipine | nih.gov |

| Dihydropyridine carboxylic acid, 1-benzyl-3-piperidinol | Thionyl Chloride | Acyl Chloride | Benidipine | nih.govresearchgate.net |

Exploration of Alternative Synthetic Routes for Analog Development

The development of benidipine analogs is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved properties. Synthetic strategies for creating such analogs often involve modifications at various positions of the benidipine molecule.

One approach involves the synthesis of expected metabolites of benidipine, which can be considered as biologically relevant analogs. nih.gov These syntheses often require modifications such as N-debenzylation of the piperidine ring or oxidation of the dihydropyridine ring to the corresponding pyridine. nih.gov

Furthermore, SAR studies on 1,4-dihydropyridine derivatives have highlighted the importance of the substituents at the C2, C3, C4, and C5 positions for their biological activity. nih.govresearchgate.net Synthetic routes can be designed to introduce different functional groups at these positions. For instance, the synthesis of analogs with novel substituents at the 2-position of the dihydropyridine ring has been described, starting from a 2-formyl-1,4-dihydropyridine intermediate. This aldehyde can be converted into a variety of other functional groups, leading to a diverse library of analogs. nih.gov

Enantioselective Synthesis and Stereocontrol Approaches for Isomer Generation

Benidipine hydrochloride is a chiral molecule, and its therapeutic activity resides primarily in the (-)-alpha-isomer, which is a mixture of the (R,R) and (S,S) enantiomers. semanticscholar.orgnih.gov Therefore, the stereocontrolled synthesis or efficient separation of the desired stereoisomers is of paramount importance.

The traditional Hantzsch synthesis typically yields a racemic mixture of the dihydropyridine product. To obtain the enantiomerically pure forms, several strategies have been developed. One common industrial approach is the chiral separation of the racemic mixture. This can be achieved using chiral chromatography with a chiral stationary phase, such as a macrocyclic antibiotic column, which allows for the separation of the benidipine enantiomers. nih.govresearchgate.net Another method involves the formation of diastereomeric salts by reacting the racemic benidipine with a chiral resolving agent, followed by separation of the diastereomers through crystallization. mdpi.com

More advanced and efficient approaches focus on the enantioselective synthesis of the dihydropyridine core from the outset. Organocatalysis has emerged as a powerful tool for this purpose. Chiral phosphoric acids, such as BINOL-derived phosphoric acids, have been successfully employed as catalysts in the Hantzsch reaction to produce enantioenriched polyhydroquinolines with good yields and high enantiomeric excess (ee). nih.govnih.gov These catalysts can activate the reaction components through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

Another strategy involves the use of chiral auxiliaries. A chiral group is temporarily incorporated into one of the starting materials, which then directs the stereoselective formation of the dihydropyridine ring. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product.

| Strategy | Description | Key Features | Reference |

| Chiral Separation | Separation of enantiomers from a racemic mixture. | Use of chiral stationary phase chromatography or diastereomeric salt formation. | mdpi.comnih.govresearchgate.net |

| Organocatalysis | Use of a chiral catalyst to control stereochemistry. | BINOL-derived phosphoric acids are effective catalysts for enantioselective Hantzsch reaction. | nih.govnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | The auxiliary is removed after the desired stereocenter is established. | researchgate.net |

Characterization and Control of Process-Related Impurities

The purity of the final active pharmaceutical ingredient (API) is a critical quality attribute. During the synthesis of benidipine hydrochloride, several process-related impurities can be formed. The identification, characterization, and control of these impurities are essential to ensure the safety and efficacy of the drug product. nih.govnih.gov

Identification and Elucidation of Impurity Formation Mechanisms

A comprehensive study has identified and characterized several process-related impurities of benidipine hydrochloride. nih.govsemanticscholar.org These impurities can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials.

One significant impurity is Ben-1 , which is the unreacted dihydropyridine carboxylic acid intermediate. Its presence indicates an incomplete esterification reaction. nih.gov

Another impurity, Ben-ox , is the oxidation product of benidipine, where the dihydropyridine ring is aromatized to a pyridine ring. This can occur during the synthesis or upon storage. nih.gov

The Ben-bis impurity is formed when a diacid byproduct of the dihydropyridine core synthesis reacts with two molecules of 1-benzyl-3-piperidinol. nih.gov

The Ben-desbenzyl impurity arises from the presence of piperidin-3-ol (an impurity in the 1-benzyl-3-piperidinol starting material) reacting with the Ben-1 intermediate. nih.gov

Understanding the formation mechanisms of these impurities is crucial for developing control strategies. For example, ensuring the complete consumption of the Ben-1 intermediate can minimize its presence in the final product. Using highly pure starting materials, such as 1-benzyl-3-piperidinol with low levels of piperidin-3-ol, can prevent the formation of the Ben-desbenzyl impurity. Careful control of reaction conditions and purification steps are also vital to minimize the levels of all potential impurities. nih.gov

| Impurity Name | Chemical Name | Formation Mechanism | Reference |

| Ben-1 | 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | Incomplete esterification reaction | nih.gov |

| Ben-ox | 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidation of the dihydropyridine ring of benidipine | nih.gov |

| Ben-bis | bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Reaction of a diacid byproduct with two molecules of 1-benzyl-3-piperidinol | nih.gov |

| Ben-desbenzyl | 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Reaction of Ben-1 with piperidin-3-ol impurity | nih.gov |

Advanced Purification Techniques for High Purity Compound Isolation

Achieving high purity of (-)-alpha-benidipine hydrochloride is critical for its use as a pharmaceutical agent. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) have set stringent limits for impurities in drug substances, often requiring them to be below 0.10% to 0.15%. nih.gov Traditional purification methods often involve multiple recrystallizations.

Recrystallization: A common method for purifying crude benidipine hydrochloride involves recrystallization from a mixture of ethanol (B145695) and acetone (B3395972). researchgate.netgoogle.com The crude product is dissolved in the solvent mixture, often with heating under reflux, and then cooled to induce crystallization of the desired α-isomer, leaving the more soluble β-isomer and other impurities in the filtrate. researchgate.netgoogle.com The ratio of the solvents and the cooling temperature are critical parameters that are optimized to maximize the yield and purity of the final product. google.com For instance, a volume ratio of ethanol to acetone of 1:13 has been reported, with the crystallization proceeding at 30°C with stirring for an extended period. google.com

Ultrasound-Assisted Crystallization: More advanced techniques, such as ultrasound-assisted crystallization, have been developed to improve the efficiency and reduce the time required for purification. googleapis.comgoogle.com Ultrasound can be applied during the dissolution of the crude product and during the crystallization process itself. google.com This technique can lead to the direct formation of highly pure α-benidipine hydrochloride with a purity of over 98.6%. googleapis.com The application of ultrasound can be performed over a wide range of temperatures, from -78°C to 100°C, with frequencies typically between 20 kHz and 500 kHz. googleapis.comgoogle.com

Chromatographic Methods: Column chromatography is another method mentioned for the separation of the α and β isomers of benidipine hydrochloride. googleapis.comgoogle.com While effective, it may be less suitable for large-scale industrial production compared to crystallization methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are primarily used as analytical techniques to determine the purity of the compound and to detect and quantify any process-related impurities. nih.govresearchgate.net

| Purification Technique | Solvents/Conditions | Key Advantages | Reference |

| Recrystallization | Ethanol/Acetone mixture | Effective for separating α and β isomers | researchgate.netgoogle.com |

| Ultrasound-Assisted Crystallization | Acetone, Ethanol, Isopropanol, Acetonitrile (B52724); -78°C to 100°C; 20-500 kHz | Faster crystallization, higher purity | googleapis.comgoogle.com |

| Column Chromatography | Not specified | Separation of isomers | googleapis.comgoogle.com |

Design and Synthesis of Novel Derivatives and Prodrugs for Research Purposes

The dihydropyridine scaffold of benidipine serves as a versatile template for the design and synthesis of novel derivatives with potentially improved or different pharmacological profiles. Research in this area often focuses on modifying the peripheral substituents of the dihydropyridine ring or the piperidine side chain to explore the structure-activity relationships (SAR).

Derivatives with Modified Side Chains: One area of investigation involves the synthesis of analogs with different substituents on the piperidine nitrogen. For instance, the benzyl (B1604629) group can be replaced with other functionalities to modulate the compound's properties. The synthesis of a "Ben-desbenzyl" impurity, where the benzyl group is removed, has been reported in the context of impurity profiling. nih.gov This highlights the possibility of creating derivatives by modifying this part of the molecule.

Novel Dihydropyridine Antagonists: Research into novel dihydropyridine-based compounds has led to the development of antagonists for other receptors, such as the alpha-1a adrenoceptor. nih.gov While not direct derivatives of benidipine, this research demonstrates the adaptability of the dihydropyridine core for creating compounds with different therapeutic targets. For example, analogs of SNAP 5150 containing heteroatoms at the C2 or C6 positions of the dihydropyridine ring have been synthesized and evaluated. nih.gov

Prodrug Strategies: The design of prodrugs is another avenue of research to enhance the physicochemical or pharmacokinetic properties of a drug. While specific prodrugs of this compound are not detailed in the provided search results, the general principles of prodrug design could be applied. This might involve esterification of the carboxylic acid group or modification of the piperidine ring to create a derivative that is converted to the active benidipine molecule in vivo.

The exploration of novel derivatives is crucial for discovering new therapeutic agents and for better understanding the molecular interactions of the dihydropyridine class of compounds. nih.gov

Molecular and Cellular Mechanisms of Action of Alpha Benidipine Hydrochloride

Ligand-Receptor Interactions and Binding Kinetics

The interaction of benidipine (B10687) and its stereoisomers with voltage-gated calcium channels is characterized by high affinity and stereospecificity, which dictates their pharmacological effects.

L-type Calcium Channel Antagonism and Allosteric Modulation Studies

(-)-alpha-Benidipine hydrochloride demonstrates a high affinity for L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle. nih.govpatsnap.com Studies using radioligand binding assays with rat myocardium have shown that benidipine binds to the ³H-nitrendipine binding sites with high affinity. nih.gov The binding is competitive when the drug is introduced simultaneously with the ligand. nih.gov

Recent structural studies using cryo-electron microscopy have revealed that benidipine binds within a fenestration between domains III and IV of the CaV1.2 channel, a key L-type calcium channel. nih.gov Unlike pore blockers, benidipine acts allosterically. nih.gov Its dihydropyridine (B1217469) core is oriented towards domain III, with the nitrogen atom on the pyridine (B92270) ring potentially forming a hydrogen bond with S1132 on the P1 helix. nih.gov Further hydrogen bonds are formed between the nitrophenyl group and T1056 on the S5 helix of domain III, and the dicarboxylic acid group with Q1060, also on the S5 helix of domain III. nih.gov This allosteric binding stabilizes the channel in a non-conducting state, thereby inhibiting calcium influx.

N-type and T-type Calcium Channel Inhibition Profile

A distinguishing feature of benidipine is its ability to inhibit N-type and T-type calcium channels in addition to L-type channels. drugbank.comdroracle.ainih.gov This triple-blocking capability is considered to contribute to its reno- and cardioprotective effects. nih.govdrugbank.com

T-type calcium channels are involved in regulating arterial resistance and are more abundant in the efferent arterioles of the kidney compared to the afferent arterioles, where L-type channels predominate. nih.govahajournals.org The blockade of T-type channels by benidipine helps to balance blood pressure within the kidney, which may reduce the risk of proteinuria, a side effect sometimes associated with exclusive L-type channel blockers. nih.gov Studies on human adrenocortical cells have shown that benidipine effectively inhibits T-type Ca²⁺ currents in a concentration-dependent manner and is more potent than other calcium channel blockers in inhibiting aldosterone (B195564) production, a process mediated by these channels. nih.gov

The hydrophobic phenylpiperidine sidechain of benidipine is positioned at the exterior of the pore domain, nestled in a hydrophobic pocket formed by the S5 helix of domain III, and the S6 helices of domains III and IV. nih.gov This interaction is believed to be important for its inhibitory effects on both L- and T-type calcium channels. nih.gov

Comparative Analysis of Enantiomer-Specific Binding Affinities and Pharmacological Selectivity

Benidipine hydrochloride is a racemate, and its enantiomers exhibit significant differences in their binding affinities and pharmacological activity. nih.govnih.gov Research has demonstrated a high degree of stereoselectivity in the binding of benidipine isomers to calcium channels. nih.govnih.gov

The antihypertensive effect of the (+)-alpha isomer is reported to be 30 to 100 times more potent than that of the (-)-alpha isomer. nih.gov This difference in potency is reflected in their binding affinities. For instance, one study reported the Ki values for the S-S-(+) isomer and the R-R-(-) isomer to be 0.028 nM and 4.4 nM, respectively, highlighting the greater affinity of the (+)-enantiomer for the dihydropyridine receptor sites in rat heart membranes. nih.gov Another study examining the inhibition of ³H-nitrendipine binding showed the order of potency as S-S-(+) > R-R-(-). nih.gov

The table below summarizes the inhibitory constants (Ki) for different benidipine isomers from a study on rat heart membranes, demonstrating the stereospecific nature of the interaction with L-type calcium channel binding sites.

| Isomer | Ki (nM) nih.gov |

| S-S-(+) isomer | 0.028 |

| R-R-(-) isomer | 4.4 |

| Benidipine (racemate) | 0.084 |

It is important to note that while there is clear enantioselectivity in the pharmacological action and binding affinity, studies on the metabolism of benidipine enantiomers in human liver microsomes have shown that the intrinsic clearance values for the (-)-alpha and (+)-alpha isomers are similar. nih.gov This suggests that the observed differences in plasma concentrations and effects in vivo may be influenced by other factors such as plasma protein binding or absorption. nih.gov

Downstream Signaling Pathways and Cellular Responses

The blockade of calcium channels by this compound initiates a cascade of downstream cellular events, primarily related to the reduction of intracellular calcium and its effects on vascular tone and endothelial health.

Modulation of Intracellular Calcium Homeostasis

The fundamental mechanism of action for all calcium channel blockers, including this compound, is the reduction of intracellular calcium concentration in contractile cells. patsnap.com By blocking the influx of calcium through L-type channels in vascular smooth muscle cells, the drug leads to muscle relaxation and vasodilation. patsnap.comyoutube.com This vasodilation decreases total peripheral resistance, which is a primary determinant of blood pressure. patsnap.comyoutube.com

In cardiac tissue, the blockade of L-type calcium channels reduces the force of contraction (negative inotropy) and can slow the heart rate (negative chronotropy) by affecting pacemaker cells in the sinoatrial node and conduction through the atrioventricular node. youtube.comyoutube.com The additional blockade of T-type calcium channels by benidipine may further contribute to these effects, as T-type channels are also involved in pacemaker activity. ahajournals.orgyoutube.com

Role in Nitric Oxide Production and Endothelial Function

Beyond its direct effects on calcium channels, benidipine has been shown to positively influence endothelial function through the modulation of nitric oxide (NO) production. drugbank.comdroracle.ainih.gov The endothelium plays a critical role in regulating vascular health, and endothelial dysfunction is characterized by reduced bioavailability of NO. mdpi.comyoutube.com

Studies have demonstrated that benidipine can stimulate the production of NO in human umbilical vein endothelial cells. nih.gov This effect is mediated by an increase in the expression and enzymatic activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.govnih.gov The resulting increase in NO leads to the accumulation of its second messenger, cGMP, which promotes vasodilation and has anti-proliferative and anti-inflammatory properties. nih.gov

The enhancement of NO production by benidipine may also contribute to its protective effects against endothelial injury. nih.gov For example, benidipine has been shown to prevent apoptosis (programmed cell death) of endothelial cells induced by lysophosphatidylcholine, a component of oxidized LDL cholesterol. nih.gov This protective effect was found to be dependent on NO, as it was reversed by an inhibitor of NOS. nih.gov Therefore, the direct stimulation of endothelial NO release by benidipine is thought to be a key mechanism in the amelioration of endothelial dysfunction. nih.gov

Elucidation of Antioxidative Modulatory Mechanisms

This compound has demonstrated notable antioxidative effects. Studies in hypertensive patients have shown that treatment with benidipine hydrochloride significantly decreases plasma levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress. nih.gov This reduction in TBARS was found to be greater than the corresponding decrease in blood pressure, suggesting an independent antioxidative action. nih.gov Further research has indicated that benidipine possesses protective properties against cerebral ischemia/reperfusion injury, which may be attributed to its capacity to enhance antioxidant capacity in brain tissue. nih.gov The compound also prevents the formation of reactive oxygen species (ROS) in macrophages, a key element in its anti-inflammatory and NLRP3 inflammasome-inhibiting activities. nih.govnih.gov

Anti-inflammatory Pathways and Cytokine Regulation

This compound exerts significant anti-inflammatory effects by modulating macrophage activity and inhibiting key inflammatory pathways.

Macrophage Activity Modulation and Pro-inflammatory Cytokine Reduction

Research has shown that benidipine hydrochloride can modulate the inflammatory activity of macrophages. In in vitro studies using murine macrophage cell lines, benidipine hydrochloride was found to reduce the production of several pro-inflammatory cytokines when the cells were stimulated with lipopolysaccharide (LPS). nih.govdntb.gov.ua Specifically, it led to a substantial and significant decrease in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), granulocyte-macrophage colony-stimulating factor (GM-CSF), and IL-12p40. nih.govdntb.gov.ua Interestingly, in the absence of an inflammatory stimulus like LPS, benidipine hydrochloride itself did not stimulate macrophages to produce these pro-inflammatory cytokines. nih.govdntb.gov.uanih.gov This suggests that its action is primarily immunomodulatory in the presence of an inflammatory trigger.

Inhibition of NLRP3 Inflammasome Activation and Reactive Oxygen Species (ROS) Pathways

A key mechanism underlying the anti-inflammatory action of this compound is its ability to inhibit the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation of caspase-1 and the subsequent release of the potent pro-inflammatory cytokine IL-1β. nih.govnih.gov

Studies have demonstrated that benidipine hydrochloride significantly lowers the expression of the core components of the inflammasome, including NLRP3, ASC, and caspase-1, which in turn decreases the secretion of IL-1β from macrophages. nih.govnih.gov This inhibition is achieved through a multi-pronged approach. Firstly, benidipine hydrochloride prevents the formation of reactive oxygen species (ROS), which are known to be necessary for NLRP3 inflammasome activation. nih.govnih.gov Secondly, it inhibits the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By reducing the phosphorylation of the p65 subunit of NF-κB and its translocation into the nucleus, benidipine hydrochloride effectively blocks the transcriptional upregulation of NLRP3. nih.gov

Table 1: Effect of Benidipine Hydrochloride on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Effect of Benidipine Hydrochloride | Reference |

|---|---|---|

| TNF-α | Reduced Production | nih.gov |

| IL-6 | Reduced Production | nih.gov |

| GM-CSF | Reduced Production | nih.gov |

| IL-12p40 | Reduced Production | nih.gov |

| IL-1β | Decreased Secretion | nih.govnih.gov |

Antiproliferative Effects on Vascular Smooth Muscle Cells and Mesangial Cells

This compound exhibits significant antiproliferative effects on both vascular smooth muscle cells (VSMCs) and mesangial cells, suggesting its potential in mitigating conditions like atherosclerosis and proliferative glomerular diseases.

In studies on porcine cultured VSMCs, benidipine was found to inhibit serum-stimulated [3H]thymidine incorporation, a measure of cell proliferation, with a significantly greater potency than several other calcium antagonists. nih.gov Its mechanism of action appears to involve both the G0/G1 and G1/S phases of the cell cycle. nih.gov Furthermore, treatment with benidipine has been shown to reverse the dedifferentiation of VSMCs by maintaining high levels of smooth muscle-specific marker proteins and inhibiting the reduction of calponin mRNA expression. nih.gov This is associated with an increase in the level of the cell cycle inhibitor p21 and a partial reduction in p70 S6 kinase 1 activity. nih.gov

Similarly, in cultured human mesangial cells, benidipine markedly inhibited proliferation induced by fetal calf serum. nih.gov Its inhibitory effects were observed at both the G0/G1 and G1/S phases of the cell cycle, with a stronger effect on the G1/S transition. nih.gov Flow cytometry analysis confirmed that benidipine significantly inhibited the transition of mesangial cells from the G1 to the S phase. nih.gov In a rat model of progressive mesangioproliferative glomerulonephritis, benidipine treatment ameliorated glomerular and tubulointerstitial injury and reduced the glomerular expression of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), further highlighting its renoprotective and antiproliferative actions. nih.gov

Table 2: Antiproliferative Effects of Benidipine Hydrochloride

| Cell Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of proliferation (IC50, 0.2 microM); More potent than other calcium antagonists. nih.gov | Acts in both G0/G1 and G1/S phases of the cell cycle. nih.gov | nih.govnih.gov |

| Human Mesangial Cells | Significant inhibition of FCS-induced proliferation. nih.gov | Inhibits both G0/G1 and G1/S phases, with a stronger effect on G1/S. nih.gov | nih.gov |

Investigations into Modulation of Osteoblast Differentiation

Research indicates that this compound positively influences osteoblast differentiation and function. In vitro studies using mouse MC3T3-E1 preosteoblast cells have shown that benidipine promotes cell proliferation in a dose-dependent manner. nih.gov Furthermore, treatment with benidipine enhanced alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and increased matrix mineralization, a later stage of maturation. nih.govnih.gov

The molecular mechanisms underlying these effects appear to involve the upregulation of key osteogenic genes. Benidipine treatment has been shown to increase the gene expression levels of Runt-related transcription factor 2 (Runx2), Bone morphogenetic protein 2 (BMP2), and Osteocalcin (OCN). nih.gov The promotion of osteogenesis by benidipine may be partially mediated through the BMP2/Smad signaling pathway, as it has been observed to involve phospho-Smad5, a crucial factor in this pathway. nih.gov Additionally, there is evidence to suggest that benidipine might suppress osteoclast function through the OPG/RANKL/RANK pathway. nih.gov

Research on Interactions with Mineralocorticoid Receptors

Beyond its effects on calcium channels, this compound has been found to act as an antagonist of the mineralocorticoid receptor (MR), a member of the nuclear receptor family. nih.gov Aldosterone, the primary ligand for the MR, can induce tissue damage such as vascular inflammation and fibrosis when it activates the receptor. nih.gov

Studies using a luciferase reporter assay system have demonstrated that benidipine directly inhibits aldosterone-induced MR activation. nih.gov This antagonistic activity was found to be more potent than that of other calcium channel blockers like efonidipine, amlodipine, or azelnidipine. nih.gov Binding studies have confirmed that benidipine competes with aldosterone for binding to the MR. nih.gov Interestingly, the inhibitory effect of benidipine on MR activation appears to be independent of its primary action of blocking calcium channels, as indicated by analyses using optical isomers of the drug. nih.gov Furthermore, benidipine showed antagonistic activity on a mutant MR (Ser810 to Leu) associated with early-onset hypertension. nih.gov

Mechanisms of Kv1.3 Potassium Channel Inhibition in Leukocytes

The voltage-gated potassium channel Kv1.3 is a critical component in the regulation of T-lymphocyte activation, proliferation, and cytokine production. frontiersin.org By controlling the efflux of potassium ions, Kv1.3 channels help maintain the membrane potential necessary for a sustained influx of calcium, a key second messenger in T-cell signaling. frontiersin.org

Research has demonstrated that benidipine, a dihydropyridine calcium channel blocker, also functions as a potent and persistent inhibitor of Kv1.3 channel currents in lymphocytes. nih.gov A patch-clamp study utilizing murine thymocytes, a subset of leukocytes, revealed that benidipine almost completely and irreversibly inhibited Kv1.3 channel currents. nih.gov This marked inhibition of Kv1.3 channel activity by benidipine suggests a potential for significant immunosuppressive effects, as the function of these channels is crucial for lymphocyte activation. nih.govnih.gov The over-expression of Kv1.3 channels in lymphocytes is associated with the pathogenesis of certain renal diseases characterized by chronic inflammation, and inhibition of these channels by benidipine has been shown to suppress the proliferation of kidney lymphocytes and ameliorate renal fibrosis. nih.govnih.gov

The profound and lasting inhibition of Kv1.3 channel currents in lymphocytes by benidipine highlights its potential as a modulator of cellular immunity, a characteristic that extends beyond its well-documented role as a calcium channel blocker. nih.gov

| Treatment | Effect on Kv1.3 Channel Currents | Reference |

| 10 μM Benidipine | Almost total and irreversible inhibition | nih.gov |

Kinase Inhibition and Apoptosis Induction in Cellular Models

This compound's impact on cellular function extends to the modulation of critical signaling pathways that govern cell survival and death, namely through the regulation of specific kinases and the induction of apoptosis.

Studies on benidipine have elucidated its anti-apoptotic mechanisms, particularly in the context of ischemia/reperfusion injury in myocardial cells. nih.govmedchemexpress.com The protective effects of benidipine are attributed to its ability to inhibit the intrinsic, or mitochondrial-mediated, pathway of apoptosis. nih.gov This is achieved without affecting the extrinsic, or death receptor-mediated, pathway. nih.gov

The key molecular events in benidipine's anti-apoptotic action include:

Inhibition of Caspase Activation: Benidipine has been shown to markedly reduce the activation of caspase-9, a critical initiator caspase in the mitochondrial apoptotic pathway. nih.gov Consequently, the activation of caspase-3, a final executioner caspase, is also significantly decreased. nih.gov However, the activation of caspase-8, an initiator caspase in the extrinsic pathway, is not affected by benidipine treatment. nih.gov

Modulation of Kinase Signaling: Benidipine treatment has been observed to influence the activity of mitogen-activated protein kinases (MAPKs), which are key regulators of cell proliferation, differentiation, and apoptosis. Specifically, benidipine enhances and prolongs the activation of ERK1/2 (extracellular signal-regulated kinases 1/2), a pathway generally associated with cell survival. nih.gov In contrast, it does not have a significant effect on p38 MAPK, another member of the MAPK family often linked to stress-induced apoptosis. nih.gov

Inhibition of Rho Kinase: In a model of diabetic nephropathy, benidipine was found to inhibit the activity of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). nih.gov This inhibition of Rho kinase activity by benidipine is suggested to reduce epithelium-mesenchymal transdifferentiation and renal interstitial fibrosis. nih.gov

Furthermore, in vitro studies have indicated that benidipine can promote the endothelial differentiation of endothelial progenitor cells through a mechanism that involves the PI3K/Akt signaling pathway, as evidenced by the augmented phosphorylation of Akt. nih.gov Another dihydropyridine calcium channel blocker, lercanidipine, has been shown to inhibit MAPK signaling and activate caspase-3 and caspase-8 in cancer cell lines, suggesting that kinase inhibition and apoptosis induction may be a broader feature of this class of compounds. mdpi.com

| Parameter | Vehicle Group | Benidipine-Treated Group | Reference |

| Caspase-9 Activation | 2.85 ± 0.26 | 1.9 ± 0.24 | nih.gov |

| Caspase-8 Activation | 1.7-fold over sham | No significant inhibition | nih.gov |

Preclinical Pharmacological Spectrum and Therapeutic Potential Investigated in Research Models

Cardioprotective and Vasoprotective Effects in in vitro and in vivo Models

Preclinical studies have consistently demonstrated the cardioprotective and vasoprotective effects of (-)-alpha-benidipine hydrochloride. These protective actions are attributed to a multifaceted mechanism that includes the reduction of oxidative stress, inhibition of myocardial apoptosis, and improvement of vascular function.

Reduction of Oxidative Stress and Myocardial Apoptosis

Research in rat models of myocardial infarction induced by isoproterenol (B85558) has shown that pretreatment with benidipine (B10687) can significantly mitigate oxidative stress and reduce myocardial apoptosis. researchgate.netdocumentsdelivered.comnih.govresearchgate.net In these studies, benidipine administration was associated with the preservation of antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GRx), and glutathione S-transferase (GST). nih.gov Consequently, a decrease in lipid peroxidation, evidenced by lower levels of malondialdehyde (MDA), was observed in the cardiac tissue of benidipine-treated rats. researchgate.netresearchgate.net

Furthermore, benidipine has been shown to attenuate the inflammatory response and apoptosis associated with myocardial injury. documentsdelivered.comnih.gov This is supported by findings of maintained levels of cardiac biomarkers like CK-MB and LDH, as well as reduced levels of C-reactive protein (CRP) and caspase-3, a key executioner of apoptosis. documentsdelivered.comnih.gov The anti-apoptotic effect of benidipine has also been demonstrated in models of myocardial ischemia/reperfusion, where it significantly reduced the number of apoptotic myocardial cells, an effect that was independent of its hemodynamic actions. nih.gov Studies using human aortic endothelial cells have also shown that benidipine protects against lysophosphatidylcholine-induced injury by inhibiting reactive oxygen species (ROS) production and subsequent caspase-3/7 activation. nih.gov

| Marker | Effect Observed | Model System | Reference |

|---|---|---|---|

| Antioxidant Enzymes (GSH, CAT, SOD, GPx, GRx, GST) | Preservation/Maintained Levels | Isoproterenol-induced myocardial infarction in rats | nih.gov |

| Lipid Peroxidation (MDA) | Decreased | Isoproterenol-induced myocardial infarction in rats | researchgate.netresearchgate.net |

| Caspase-3 | Decreased | Isoproterenol-induced myocardial infarction in rats | documentsdelivered.comnih.gov |

| Apoptotic Cells (TUNEL staining) | Reduced | Myocardial ischemia/reperfusion in rabbits | nih.gov |

| Reactive Oxygen Species (ROS) | Inhibited | Lysophosphatidylcholine-treated human aortic endothelial cells | nih.gov |

Improvement of Coronary Circulation and Endothelial Differentiation of Endothelial Progenitor Cells

Beyond its direct effects on cardiac cells, this compound has been shown to positively influence vascular health. It has been reported to stimulate the production of nitric oxide (NO), a key molecule in promoting vasodilation and protecting the endothelium. ijpsjournal.comdrugbank.comresearchgate.net This enhancement of NO production is thought to contribute to its cardioprotective and anti-atherosclerotic effects. drugbank.com

A significant finding is the ability of benidipine to promote the endothelial differentiation of circulating endothelial progenitor cells (EPCs). nih.gov In vitro studies have demonstrated that benidipine increases the number of differentiated endothelial cells from peripheral blood mononuclear cells. nih.gov This effect is believed to be mediated, at least in part, through the PI3K/Akt signaling pathway. nih.gov The promotion of EPC differentiation suggests a potential for benidipine to contribute to endothelial repair and the prevention of cardiovascular diseases. nih.gov

Impact on Vasospastic Phenomena in Experimental Settings

As a calcium channel blocker, this compound has a direct impact on vascular smooth muscle tone. Its ability to block L-type, N-type, and T-type calcium channels contributes to its potent and long-lasting vasodilatory effects. ijpsjournal.comdrugbank.com This broad-spectrum calcium channel blockade is particularly relevant in preventing vasospastic phenomena. While specific experimental models focusing solely on vasospasm were not detailed in the provided search results, its established mechanism of action strongly supports its efficacy in this regard, which is a key factor in its use for conditions like angina pectoris. drugbank.comresearchgate.net

Renal Protection and Nephroprotective Mechanisms in Animal Models

Preclinical evidence strongly supports the nephroprotective effects of this compound. These effects are mediated through the modulation of glomerular hemodynamics and the attenuation of structural changes in the kidney.

Modulation of Glomerular Hemodynamics

Studies in patients with nondiabetic nephropathy have shown that benidipine can lower glomerular capillary hydraulic pressure. nih.gov This is achieved by reducing the resistance of both the afferent and, notably, the efferent arterioles. nih.govnih.gov The reduction in efferent arteriolar resistance is a key mechanism for decreasing intraglomerular pressure, which is a major driver of glomerular injury. nih.gov In patients with metabolic syndrome, benidipine has also been shown to attenuate glomerular hypertension. nih.gov

| Hemodynamic Parameter | Effect Observed | Model System | Reference |

|---|---|---|---|

| Glomerular Capillary Hydraulic Pressure | Lowered | Patients with nondiabetic nephropathy; Patients with metabolic syndrome | nih.govnih.gov |

| Efferent Arteriolar Resistance | Decreased | Patients with nondiabetic nephropathy; Patients with metabolic syndrome | nih.govnih.gov |

| Afferent Arteriolar Resistance | Decreased | Patients with metabolic syndrome | nih.gov |

Attenuation of Glomerulosclerosis and Tubulointerstitial Fibrosis Progression

In a rat model of progressive mesangioproliferative glomerulonephritis, benidipine demonstrated a dose-dependent ability to prevent the progression to end-stage renal failure. nih.govkarger.com This protective effect was associated with the amelioration of both glomerulosclerosis and tubulointerstitial injury. nih.govkarger.comnih.gov

The mechanisms underlying this structural protection involve the suppression of key profibrotic and inflammatory markers. Benidipine treatment was found to reduce the glomerular expression of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), both of which are critically involved in the pathogenesis of renal fibrosis. nih.govkarger.com Furthermore, in hypertensive rats, benidipine was more effective than another calcium channel blocker, cilnidipine, in preventing glomerulosclerosis and tubulointerstitial injury, an effect linked to a greater reduction in renal oxidative stress. nih.gov

Impact on Leukocyte Infiltration and Inflammatory Markers in Renal Disease Models

This compound has demonstrated significant renoprotective effects in preclinical models of chronic renal failure (CRF) by modulating inflammatory responses. In a rat model of advanced CRF, administration of benidipine hydrochloride led to a notable reduction in the infiltration of proliferating leukocytes within the cortical interstitium of the kidneys. karger.com This effect is thought to be mediated through the inhibition of Kv1.3 potassium channels, which are overexpressed in leukocytes in CRF and are associated with their proliferation and the progression of renal fibrosis. karger.com

The anti-inflammatory effects of benidipine in this model were further evidenced by a significant decrease in the cortical messenger RNA (mRNA) expression of several key pro-inflammatory cytokines. Specifically, the expression levels of Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) were all markedly reduced in the renal cortex of benidipine-treated rats compared to the vehicle-treated control group. researchgate.net This suggests that benidipine not only curtails the congregation of inflammatory cells in the kidney but also suppresses the local production of inflammatory mediators that drive renal tissue damage.

Further supporting its anti-inflammatory and anti-fibrotic properties in the kidney, in a rat model of progressive mesangioproliferative glomerulonephritis, benidipine treatment ameliorated both glomerular and tubulointerstitial injury. nih.gov This was accompanied by a reduction in the glomerular expression of Transforming Growth Factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), which are crucial mediators of renal fibrosis. nih.gov In a different model of ischaemic acute renal failure in rats, benidipine was also found to lessen renal injury by reducing apoptosis of tubular epithelial cells. nih.gov

Table 1: Effect of this compound on Inflammatory Markers in a Rat Model of Advanced Chronic Renal Failure

| Inflammatory Marker | Effect of Benidipine Treatment | Reference |

| Leukocyte Infiltration | Significantly reduced in the cortical interstitium | karger.com |

| Interleukin-2 (IL-2) mRNA | Significantly decreased cortical expression | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) mRNA | Significantly decreased cortical expression | researchgate.net |

| Interferon-gamma (IFN-γ) mRNA | Significantly decreased cortical expression | researchgate.net |

Neuroprotective Research in Ischemia/Reperfusion Injury Models

This compound has shown promise as a neuroprotective agent in preclinical studies of cerebral ischemia/reperfusion (I/R) injury, primarily through its anti-inflammatory and antioxidant properties.

Attenuation of Inflammatory Cytokine Production in Brain Tissues

In a rat model of cerebral I/R injury, the neuroprotective effects of benidipine hydrochloride have been linked to its ability to inhibit the excessive production of inflammatory cytokines. Research has indicated that benidipine can stabilize the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are known to exacerbate brain damage following an ischemic event.

Modulation of Cyclooxygenase-2 (COX-2) Levels and Enhancement of Antioxidant Capacity

A key finding in the neuroprotective action of benidipine is its ability to modulate the levels of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammatory reactions in the brain. Following I/R injury in rats, COX-2 levels in the cerebral cortex were observed to increase; however, administration of benidipine hydrochloride returned these levels to normal. This inhibitory effect on COX-2 is a crucial aspect of its anti-inflammatory mechanism in the brain.

Furthermore, the neuroprotective role of benidipine is also associated with an enhancement of the brain's antioxidant capacity. In the same rat model of cerebral I/R injury, benidipine treatment led to a significant reduction in the infarct area. This was accompanied by the normalization of levels of total glutathione and superoxide dismutase (SOD), which were found to be markedly lower in the I/R group. These findings suggest that benidipine helps to counteract the oxidative stress that contributes to neuronal damage during reperfusion.

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

| Parameter | Effect of Benidipine Treatment | Reference |

| Infarct Area | Markedly reduced | |

| Cyclooxygenase-2 (COX-2) | Levels returned to normal from an elevated state | |

| Total Glutathione | Levels returned to normal from a depleted state | |

| Superoxide Dismutase (SOD) | Levels returned to normal from a depleted state |

Analgesic Properties and Synergistic Interactions in Preclinical Pain Models (e.g., with Paracetamol)

Preclinical studies have indicated that this compound possesses analgesic properties and can act synergistically with other analgesics, such as paracetamol, in models of postoperative pain.

In a study using a rat model of postoperative pain, the combination of benidipine and paracetamol was found to provide potent analgesia. The combination was more effective at preventing the decrease in the pain threshold of an incised paw compared to either benidipine or paracetamol administered alone.

The analgesic effects of benidipine, both alone and in combination with paracetamol, were also linked to the modulation of biochemical markers of inflammation and oxidative stress. In the incised paw tissue, benidipine significantly suppressed the increase in malondialdehyde (MDA), cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6) levels, as well as the decrease in total glutathione (tGSH). Paracetamol alone was only able to significantly inhibit the increase in IL-6 production. The synergistic effect of the benidipine-paracetamol combination suggests a potential clinical application for the treatment of severe pain that is not adequately controlled by paracetamol alone. mdpi.com

Table 3: Effect of Benidipine and Paracetamol on Biochemical Markers in a Rat Model of Postoperative Pain

| Biochemical Marker | Benidipine | Paracetamol | Benidipine-Paracetamol Combination | Reference |

| Malondialdehyde (MDA) | Significantly suppressed increase | No significant effect | Significantly suppressed increase | |

| Cyclooxygenase-2 (COX-2) | Significantly suppressed increase | No significant effect | Significantly suppressed increase | |

| Interleukin-6 (IL-6) | Significantly suppressed increase | Significantly suppressed increase | Significantly suppressed increase | |

| Total Glutathione (tGSH) | Significantly suppressed decrease | No significant effect | Significantly suppressed decrease |

Antiviral Activity against Specific Viral Targets (e.g., Severe Fever with Thrombocytopenia Syndrome Virus)

Recent preclinical research has identified this compound as a potential antiviral agent, with demonstrated activity against specific viral targets, including the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).

Inhibition of Viral Internalization and RNA Synthesis Mechanisms

In vitro studies have shown that benidipine hydrochloride can inhibit the replication of SFTSV. karger.com The primary mechanisms of this antiviral action are the impairment of viral internalization into host cells and the inhibition of viral genome replication. karger.comnih.gov By blocking the entry of the virus and hindering the synthesis of its RNA, benidipine effectively disrupts the viral life cycle. karger.comnih.gov

Further investigations have revealed that this inhibitory effect is not limited to SFTSV. Benidipine has also been found to block the entry of the Hantaan virus by interfering with its internalization process. The antiviral activity of benidipine against these viruses is linked to its function as a calcium channel blocker, as reducing intracellular calcium levels has been shown to inhibit the replication of these viruses. nih.gov This suggests that benidipine and other calcium channel blockers could represent a promising avenue for the development of broad-spectrum antiviral therapies.

Table 4: Antiviral Activity of this compound

| Viral Target | Mechanism of Action | Reference |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Inhibition of viral internalization and genome replication | karger.comnih.gov |

| Hantaan Virus | Inhibition of viral entry by interfering with internalization |

Investigations in Oncology: Apoptosis Induction and Tumor Cell Inhibition in Cellular Models

Currently, there is a scarcity of published studies that specifically detail the effects of this compound on apoptosis induction and tumor cell inhibition across various cancer cell lines. The primary therapeutic indication for benidipine is in the treatment of hypertension and angina pectoris.

A recent area of investigation that may hold relevance for oncology is the study of benidipine as a potential senolytic agent. Senolytics are a class of drugs that selectively clear senescent cells—cells that have stopped dividing and can accumulate in tissues, contributing to aging and various diseases, including cancer. A 2023 study demonstrated that benidipine could promote the death of senescent cells induced by cigarette smoke. nih.govresearchgate.netaging-us.com While this action is not a direct induction of apoptosis in established tumor cells, the removal of senescent cells is considered a potential strategy in cancer prevention.

Conversely, some research has indicated that benidipine may have anti-apoptotic effects in other contexts. For instance, a study on myocardial cells subjected to ischemia and reperfusion found that benidipine exerted a protective effect by reducing apoptosis. nih.gov This highlights the context-dependent nature of the drug's effects on cell death pathways.

No comprehensive data from preclinical oncology studies are publicly available to construct a detailed profile of this compound's activity against a panel of human cancer cell lines. Such studies would be essential to determine its potential as a direct anti-cancer agent.

Due to the lack of specific research in this area, a data table summarizing the effects of this compound on various cancer cell lines cannot be provided at this time. Further preclinical evaluation is required to ascertain whether this compound possesses any direct anti-tumor activity.

Pharmacokinetic Profile and Metabolic Pathways in Preclinical Systems

Absorption Characteristics and Bioavailability Studies in Animal Models

Preclinical studies in rats and dogs have demonstrated that benidipine (B10687) hydrochloride is rapidly absorbed from the gastrointestinal tract following oral administration. nih.gov In rats, plasma radioactivity after administration of radiolabeled benidipine peaked at 0.5 hours, with a secondary peak observed at 4 hours, suggesting potential enterohepatic recirculation. nih.gov In dogs, a single peak in plasma radioactivity was reached at 1 hour post-administration. nih.gov

Despite its rapid absorption, benidipine exhibits low absolute bioavailability, which is attributed to significant first-pass metabolism in the liver. nih.gov Studies have also revealed a non-linear relationship between the dose administered and the resulting bioavailability in both rat and dog models, indicating that saturation of metabolic pathways may occur at higher doses. nih.gov

The elimination of benidipine from plasma is biphasic. In rats, the biological half-lives are approximately 6 hours and 38 hours, while in dogs, they are about 2 hours and 25 hours. nih.gov Excretion of the administered dose occurs through both renal and fecal routes. In a 72-hour period, rats excrete approximately 19% of the radioactivity in urine and 74% in feces. nih.gov Dogs show a similar pattern, with 25% excreted in urine and 66% in feces over 96 hours. nih.gov Biliary excretion is a major elimination pathway, with studies in rats showing that 34% of the dose is excreted in the bile within 48 hours. nih.gov

Table 1: Pharmacokinetic Parameters of ¹⁴C-Benidipine Hydrochloride in Animal Models

| Parameter | Rat | Dog |

|---|---|---|

| Time to Peak Plasma Radioactivity | 0.5 hours (first peak), 4 hours (second peak) | 1 hour |

| Primary Excretion Route | Feces (74% in 72h) | Feces (66% in 96h) |

| Urinary Excretion | 19% in 72h | 25% in 96h |

| Biliary Excretion | 34% in 48h | Not specified |

| Elimination Half-lives | ~6 hours and ~38 hours | ~2 hours and ~25 hours |

Data sourced from studies on ¹⁴C-labeled benidipine hydrochloride. nih.gov

Tissue Distribution and Plasma Protein Binding Dynamics

Following absorption, benidipine is moderately distributed into various tissues. nih.gov Autoradiography studies in rats using ¹⁴C-labeled benidipine have shown high concentrations of radioactivity in several organs. The highest levels were observed in the digestive organs, mesenteric lymph nodes, liver, pancreas, urinary bladder, fat tissue, kidney, and spleen. nih.gov This wide distribution indicates that the compound penetrates effectively into different body compartments.

In vivo receptor binding studies in spontaneously hypertensive rats further elucidate the tissue-specific action of benidipine. The compound demonstrates a more selective and sustained occupancy of 1,4-dihydropyridine (B1200194) receptors in arterial tissues, such as the mesenteric artery and aorta, compared to the myocardium and cerebral cortex. researchgate.net This vascular selectivity is believed to contribute to its long-lasting hypotensive effects. researchgate.net

Benidipine is characterized by its high affinity for plasma proteins, with the bound fraction reported to be as high as 98%. drugbank.com This extensive binding is a critical factor in the drug's disposition, as only the unbound (free) fraction is available to diffuse to extravascular sites to exert its pharmacological effects. nih.gov The degree of plasma protein binding can vary between species. For instance, while specific comparative percentages for benidipine are not detailed, other drugs show significant interspecies differences, which can influence pharmacokinetic profiles.

Table 2: Tissue Distribution of ¹⁴C-Benidipine Hydrochloride in Rats

| Tissue | Radioactivity Concentration |

|---|---|

| High Concentration | Digestive Organs |

| Mesenteric Lymph Nodes | |

| Liver | |

| Pancreas | |

| Urinary Bladder | |

| Fat Tissue | |

| Kidney | |

| Spleen |

Based on oral administration studies in rats. nih.gov

Biotransformation Pathways and Metabolite Identification

Benidipine undergoes extensive biotransformation, primarily in the liver, with no unchanged drug found in the excreta. drugbank.comnih.gov Studies in rats and dogs using ¹⁴C-labeled benidipine have identified several major metabolic pathways. upol.cznih.gov These are predominantly Phase I reactions that modify the parent compound into more polar molecules for easier excretion.

The main identified metabolites resulting from these pathways include N-desbenzylbenidipine and a pyridine (B92270) derivative, dehydrobenidipine. nih.govdrugbank.com In plasma samples from rats and dogs, the pyridine metabolite accounted for up to 30% and 23%, respectively, of the combined concentration of the parent drug and this metabolite. nih.gov

Role of Cytochrome P450 Enzymes (CYP3A4/5) in Compound Metabolism

The metabolism of benidipine is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, in vitro studies using human liver microsomes have pinpointed CYP3A4 and CYP3A5 as the major isoforms responsible for the primary metabolic reactions of N-debenzylation and dehydrogenation. drugbank.comnih.gov The CYP3A subfamily of enzymes is highly abundant in the liver and small intestine, playing a crucial role in the first-pass metabolism of many drugs. nih.govwikipedia.org

Interestingly, while benidipine is administered as a racemate of (-)-alpha and (+)-alpha isomers, studies on the intrinsic clearance (CLint) of metabolite formation by CYP3A4 and CYP3A5 showed similar values for both isomers. drugbank.com This suggests that the stereoselective disposition of benidipine observed in vivo is likely influenced by factors other than stereoselective metabolism by these specific enzymes. drugbank.comnih.gov

Characterization of Oxidative Degradation and Ester Hydrolysis Pathways

Oxidative degradation is a key pathway in benidipine metabolism. The primary oxidative reaction is the dehydrogenation, or aromatization, of the dihydropyridine (B1217469) ring to form the corresponding pyridine metabolite, known as dehydrobenidipine. upol.cznih.gov This transformation is a common metabolic route for dihydropyridine calcium channel blockers. nih.gov Forced degradation studies have confirmed that benidipine is susceptible to degradation under oxidative conditions. nih.gov

Ester hydrolysis is another major metabolic pathway identified in both rats and dogs. upol.cznih.gov Benidipine possesses two ester functional groups, making it susceptible to hydrolysis, a reaction that cleaves these ester bonds. nih.gov This process contributes to the formation of more polar metabolites.

Elucidation of N-Dealkylation and Decarboxylation Pathways

Oxidative N-dealkylation represents a significant biotransformation route for benidipine in preclinical models. upol.cznih.gov This reaction, specifically the N-debenzylation at the piperidine (B6355638) ring, results in the formation of the major metabolite N-desbenzylbenidipine. nih.govdrugbank.com This pathway is catalyzed mainly by CYP3A4 and CYP3A5. drugbank.comnih.gov

Decarboxylation, the removal of a carboxyl group, has also been identified as one of the major metabolic pathways for benidipine in studies conducted in rats and dogs. upol.cznih.gov

Identification of Glucuronidation and Other Conjugation Reactions

The predominant metabolic pathways reported for benidipine in preclinical literature are Phase I reactions, including oxidation, hydrolysis, and dealkylation. upol.cznih.gov Phase II conjugation reactions, such as glucuronidation, involve the addition of endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. While glucuronidation is a major metabolic pathway for many drugs, specific glucuronide or other Phase II conjugates of benidipine have not been prominently identified or reported as major metabolites in preclinical studies involving rats and dogs. The existing literature focuses on the extensive Phase I metabolism catalyzed by the CYP3A system. drugbank.comnih.gov

Table 3: Summary of Major Metabolic Pathways and Metabolites of Benidipine

| Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Preclinical Species |

|---|---|---|---|

| Dehydrogenation (Oxidation) | CYP3A4, CYP3A5 | Dehydrobenidipine (Pyridine derivative) | Rat, Dog |

| N-Dealkylation (N-Debenzylation) | CYP3A4, CYP3A5 | N-desbenzylbenidipine | Rat, Dog |

| Ester Hydrolysis | Not specified | Hydrolyzed metabolites | Rat, Dog |

| Decarboxylation | Not specified | Decarboxylated metabolites | Rat, Dog |

| Methyl Group Hydroxylation | Not specified | Hydroxylated metabolites | Rat, Dog |

Data compiled from multiple preclinical and in vitro studies. drugbank.comupol.cznih.govnih.gov

Excretion Routes and Elimination Kinetics in Experimental Animal Models

The elimination of benidipine hydrochloride from the body in preclinical models occurs through multiple routes, with fecal and biliary excretion being predominant. Studies in rats and dogs using radiolabeled benidipine provide a clear picture of its excretion pathways and elimination kinetics.

In Wistar rats, following a single oral administration of ¹⁴C-labeled benidipine hydrochloride, approximately 74% of the radioactivity is excreted in the feces and 19% in the urine within 72 hours. nih.govsemanticscholar.org Similarly, in beagle dogs, over a 96-hour period, fecal excretion accounts for about 66% of the administered dose, while urinary excretion accounts for 25%. nih.govsemanticscholar.org The significant fecal excretion is largely due to substantial biliary excretion. In rats with cannulated bile ducts, 34% of the radioactivity was excreted in the bile within 48 hours, with evidence of partial reabsorption from the gastrointestinal tract, a phenomenon known as enterohepatic circulation. nih.govsemanticscholar.org

The elimination of benidipine from plasma is biphasic. In rats, after oral administration, the plasma radioactivity shows two peaks, one at 0.5 hours and a second at 4 hours, followed by a biphasic decrease with biological half-lives of approximately 6 hours and 38 hours. nih.govsemanticscholar.org In dogs, the plasma radioactivity peaks at 1 hour and then decreases with half-lives of about 2 hours and 25 hours. nih.govsemanticscholar.org The rapid absorption and comparatively quick elimination are characteristic features of benidipine's pharmacokinetic profile in these animal models. nih.gov

Cumulative Excretion of ¹⁴C-Benidipine Hydrochloride in Rats and Dogs

| Species | Route | % of Dose Excreted | Time Period (hours) | Source |

|---|---|---|---|---|

| Rat | Feces | 74% | 72 | nih.govsemanticscholar.org |

| Rat | Urine | 19% | 72 | nih.govsemanticscholar.org |

| Rat | Bile | 34% | 48 | nih.govsemanticscholar.org |

| Dog | Feces | 66% | 96 | nih.govsemanticscholar.org |

| Dog | Urine | 25% | 96 | nih.govsemanticscholar.org |

Analysis of Enantiomeric Differences in Pharmacokinetic Parameters

Significant differences in the pharmacokinetic profiles of the enantiomers of benidipine have been observed in preclinical studies. Research in rats has shown that after separate oral administration of the ¹⁴C-labeled (+)-alpha and (-)-alpha isomers, the plasma concentrations of radioactivity are higher for the (-)-alpha isomer compared to the (+)-alpha isomer. nih.gov This suggests that the bioavailability of the (-)-alpha enantiomer is greater than that of its counterpart. nih.gov

The excretion patterns of the two isomers also show notable distinctions. Following oral administration to male rats, the cumulative excretion of radioactivity in the urine and feces over 72 hours for the (+)-alpha isomer was 8.8% and 90.7% of the dose, respectively. nih.gov In contrast, for the (-)-alpha isomer, the corresponding values were 19.7% in urine and 72.9% in feces. nih.gov This indicates a higher proportion of the (-)-alpha isomer and its metabolites are excreted via the renal route compared to the (+)-alpha isomer.

Biliary excretion also differs between the enantiomers. Within 48 hours of administration, 42.1% of the (+)-alpha isomer dose was excreted in the bile, while the (-)-alpha isomer showed a slightly higher biliary excretion at 46.7% of the dose. nih.gov

These differences in plasma concentration and excretion are likely influenced by stereoselective metabolism. In rat liver microsomes, it has been demonstrated that each isomer competitively inhibits the metabolism of the other, indicating a metabolic enantiomer-enantiomer interaction. nih.gov The metabolic velocity of the (+)-alpha isomer in male rat liver microsomes was found to be lower than that of the (-)-alpha isomer, which is consistent with the in vivo findings of higher plasma concentrations for the (+)-alpha isomer after oral administration of the racemate. nih.gov

Cumulative Excretion of Benidipine Enantiomers in Rats (72 hours post-administration)

| Enantiomer | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Source |

|---|---|---|---|

| (+)-alpha-Benidipine | 8.8% | 90.7% | nih.gov |

| (-)-alpha-Benidipine | 19.7% | 72.9% | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Dihydropyridine (B1217469) Ring Substituents on Pharmacological Activity

The 1,4-dihydropyridine (B1200194) ring is the foundational scaffold essential for the activity of this class of drugs. pharmacy180.com Any significant alteration, such as substitution at the nitrogen atom or oxidation or reduction of the ring itself, leads to a decrease or complete loss of pharmacological activity. pharmacy180.com

Role of Ester Groups at 3- and 5-Positions

The ester groups at the 3- and 5-positions of the dihydropyridine ring are critical for optimizing the pharmacological activity of benidipine (B10687) and other DHPs. pharmacy180.comnih.gov Studies have shown that these ester groups are among the most effective substituents for achieving potent calcium channel antagonism. nih.gov The nature of these ester groups can also influence the drug's potency and tissue selectivity. nih.gov For instance, larger and more lipophilic ester groups at these positions can lead to greater antihypertensive effects. nih.gov

The conformation of these ester groups is also of significant importance. researchgate.net A cis-orientation of the ester group with respect to the double bond in the dihydropyridine ring is generally preferred for optimal interaction with the receptor. nih.gov This orientation is thought to be necessary for hydrogen bonding with the target receptor. researchgate.net In benidipine, the presence of non-identical ester groups at the C3 and C5 positions introduces a chiral center at C4, leading to stereoselectivity in its action. pharmacy180.com

The size of the side chain substituents on the heterocyclic ring also plays a role in vascular selectivity. nih.gov Benidipine, with its large side chains, exhibits high vascular selectivity, which contributes to its favorable pharmacological profile. nih.gov

Significance of Aryl Group at 4-Position and Electron-Withdrawing Substituents

The presence of an aryl group at the 4-position of the dihydropyridine ring is a fundamental requirement for optimal activity. pharmacy180.comnih.gov For benidipine, this is a 3-nitrophenyl group. nih.gov The position and nature of substituents on this phenyl ring significantly affect the receptor-binding activity. nih.gov

The substitution pattern on the phenyl ring influences the cardiodepressant potency of dihydropyridines. nih.gov Electron-withdrawing groups on the phenyl ring at position 4 are known to impact receptor-binding activity. nih.gov In some cases, the placement of electron-withdrawing substituents can even lead to agonistic activity, highlighting the delicate balance of structural features required for antagonistic effects. pharmacy180.com The aryl group at the C-4 position of the dihydropyrimidine (B8664642) receptors prefers a pseudoaxial orientation, which is associated with calcium channel blocking activity. nih.gov

Stereochemical Requirements for Receptor Binding Affinity and Selectivity

The introduction of non-identical ester groups at the C3 and C5 positions of the dihydropyridine ring, as seen in benidipine, renders the C4 carbon chiral. This chirality results in enantiomers that can exhibit different, and sometimes opposite, biological activities. pharmacy180.comnih.gov It has been observed that the S-enantiomers of dihydropyridines are generally more effective as calcium channel blockers. pharmacy180.com

In the case of benidipine, the specific stereochemistry, designated as (-)-alpha, is crucial for its high-affinity binding to the L-type calcium channel. The (4R) configuration at the dihydropyridine ring and the (3R) configuration at the piperidine (B6355638) ring are key determinants of its potent antagonist activity. scbt.com Research on other dihydropyridines has shown that the stereochemistry at the C4 position is a critical factor for their activity, with different enantiomers sometimes targeting different receptors. acs.orgresearchgate.net This underscores the high degree of stereochemical recognition by the receptor binding site. The affinity of dihydropyridines for their receptor is also allosterically modulated by the binding of calcium ions to the channel's selectivity filter. nih.gov

Application of Computational Approaches and Molecular Docking Simulations

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in understanding the intricate interactions between dihydropyridine derivatives like benidipine and their target receptors. nih.govnih.govbeilstein-journals.org These approaches allow for the prediction of binding affinities and the exploration of the conformational space to identify the most favorable binding poses. beilstein-journals.org

Molecular docking simulations help to visualize and analyze the interactions at the atomic level, providing insights into the "best fit" orientation of the ligand within the protein's binding site. nih.govijprajournal.com These simulations can elucidate the critical hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex. For instance, the cis orientation of the ester carbonyl group in dihydropyridines is believed to be essential for forming a hydrogen bond with the receptor. researchgate.net